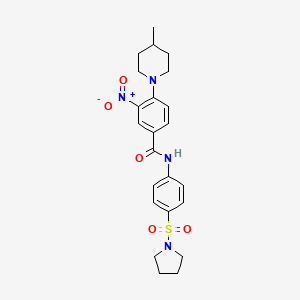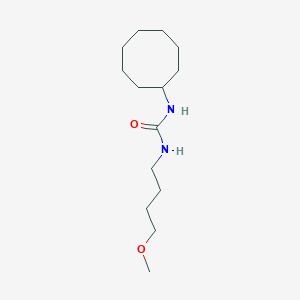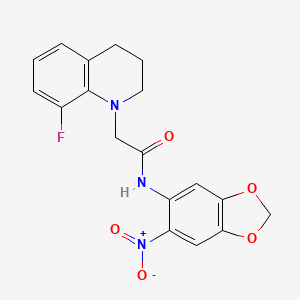![molecular formula C17H21N3OS2 B7681679 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. In recent years, there has been a growing interest in the use of TAK-659 due to its promising results in preclinical studies.
Mecanismo De Acción
2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide works by inhibiting the activity of several enzymes that are involved in the growth and survival of cancer cells and the immune response. Specifically, 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which play a critical role in the development and activation of cancer cells and immune cells.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the inhibition of cancer cell growth and survival, the reduction of inflammation in autoimmune diseases, and the enhancement of the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide is its potent activity against cancer cells and immune cells, which makes it a promising candidate for the treatment of various types of cancer and autoimmune diseases. However, the use of 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide in clinical trials may be limited by its potential toxicity and side effects, as well as the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the development and application of 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide. These include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict patient response to 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide. Additionally, 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide may be used in combination with other cancer treatments to enhance their efficacy and reduce their toxicity. Finally, 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide may also be used as a tool for studying the role of BTK and ITK enzymes in cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 4-(bromomethyl)thiophene-2-carboxylic acid with thiomorpholine, followed by the reaction of the resulting intermediate with 4-(chloromethyl)phenyl isocyanate. The final product is obtained by treating the intermediate with 2,4-dimethyl-5-thiazolylamine.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In these studies, 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide has been shown to inhibit the growth and survival of cancer cells and to reduce inflammation in autoimmune diseases. 2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide has also been found to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-12-16(23-13(2)19-12)17(21)18-11-14-3-5-15(6-4-14)20-7-9-22-10-8-20/h3-6H,7-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXQKTPBPJYUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC=C(C=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)

![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)
![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)

![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)